molecular formula C21H16ClNO4 B5088905 Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate

Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate

Cat. No.: B5088905
M. Wt: 381.8 g/mol
InChI Key: MYGHYMHELIFWOV-UHFFFAOYSA-N
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Description

Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate is an organic compound with the molecular formula C21H16ClNO4 It is a derivative of benzoate and is characterized by the presence of a chlorobenzoyl group attached to an amino phenoxy benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .

Scientific Research Applications

Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy and benzoate groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate is unique due to the presence of both phenoxy and benzoate groups, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c1-26-21(25)15-4-10-18(11-5-15)27-19-12-8-17(9-13-19)23-20(24)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHYMHELIFWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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